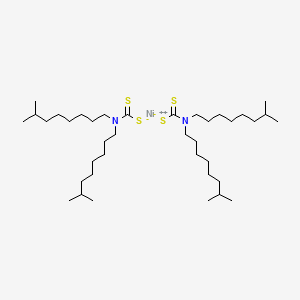
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) is a coordination compound where nickel is complexed with N,N-bis(7-methyloctyl)carbamodithioate ligands. This compound is known for its unique chemical properties and applications in various fields, including industrial processes and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) typically involves the reaction of nickel salts with N,N-bis(7-methyloctyl)carbamodithioate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The ligands are prepared by reacting 7-methyloctylamine with carbon disulfide, followed by the addition of a nickel salt to form the final complex.
Industrial Production Methods
In industrial settings, the production of N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other oxidation products.
Reduction: Reduction reactions can convert the nickel(2+) center to a lower oxidation state, often using reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the N,N-bis(7-methyloctyl)carbamodithioate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of other ligands like phosphines, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nickel oxides, while reduction can produce nickel metal or lower oxidation state complexes.
Applications De Recherche Scientifique
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of lubricants, rubber additives, and as a stabilizer in plastics.
Mécanisme D'action
The mechanism of action of N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) involves its interaction with molecular targets through coordination chemistry. The nickel center can interact with various substrates, facilitating catalytic reactions. The ligands provide stability and specificity to the complex, allowing it to participate in specific pathways and reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nickel bis(diisononylcarbamodithioato-S,S’): Similar in structure but with different alkyl groups on the ligands.
Nickel bis(dibutyldithiocarbamate): Another nickel complex with dithiocarbamate ligands but different alkyl groups.
Uniqueness
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The 7-methyloctyl groups provide steric hindrance and electronic effects that influence the compound’s behavior in various reactions and applications.
Propriétés
Numéro CAS |
85298-61-9 |
|---|---|
Formule moléculaire |
C38H76N2NiS4 |
Poids moléculaire |
748.0 g/mol |
Nom IUPAC |
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C19H39NS2.Ni/c2*1-17(2)13-9-5-7-11-15-20(19(21)22)16-12-8-6-10-14-18(3)4;/h2*17-18H,5-16H2,1-4H3,(H,21,22);/q;;+2/p-2 |
Clé InChI |
MQVYSKYRIXTLGC-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCN(CCCCCCC(C)C)C(=S)[S-].CC(C)CCCCCCN(CCCCCCC(C)C)C(=S)[S-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol](/img/structure/B14419091.png)
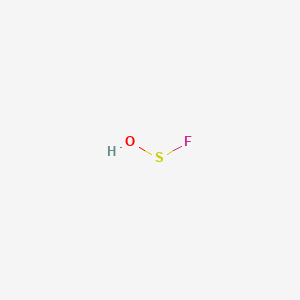
![Ethanone, 1-[2-(2-propenylamino)phenyl]-](/img/structure/B14419099.png)
silane](/img/structure/B14419101.png)
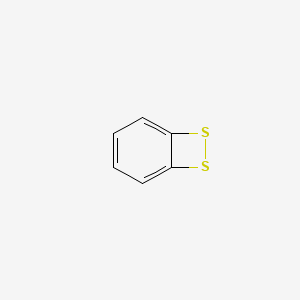
![2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline](/img/structure/B14419116.png)

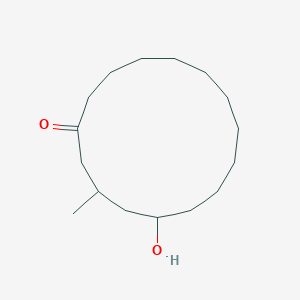


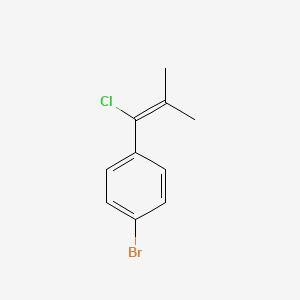
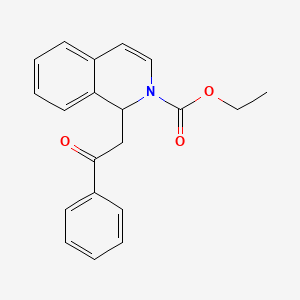
![Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate](/img/structure/B14419141.png)
![4-[3-(Dimethylamino)propoxy]phenol](/img/structure/B14419154.png)
